An In-depth Technical Guide to the Synthesis of 2-Phenoxy-5-(trifluoromethyl)aniline
An In-depth Technical Guide to the Synthesis of 2-Phenoxy-5-(trifluoromethyl)aniline
Abstract
This guide provides a comprehensive, step-by-step technical overview for the synthesis of 2-Phenoxy-5-(trifluoromethyl)aniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is strategically divided into two primary stages: the formation of a diaryl ether via an Ullmann condensation, followed by the catalytic reduction of a nitro intermediate. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes the critical parameters that ensure a successful and efficient synthesis.
Introduction: Significance and Synthetic Strategy
2-Phenoxy-5-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of target molecules, while the phenoxy-aniline scaffold provides a versatile platform for further chemical modifications.
The synthetic approach detailed herein is a robust two-step process. This strategy is predicated on the well-established Ullmann condensation for the formation of the C-O bond, creating the diaryl ether backbone, followed by a highly efficient catalytic hydrogenation to reduce the nitro group to the desired amine. This route is advantageous due to its reliance on readily available starting materials and its generally high yields.
Logical Workflow of the Synthesis
The overall synthetic pathway can be visualized as follows:
Caption: A high-level overview of the two-step synthesis.
Step 1: Synthesis of 2-Phenoxy-5-(trifluoromethyl)nitrobenzene via Ullmann Condensation
The first critical step is the formation of the diaryl ether linkage. This is achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for coupling an aryl halide with an alcohol or phenol.[1] In this case, we will be reacting phenol with 2-chloro-5-nitrobenzotrifluoride. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aryl chloride facilitates the nucleophilic aromatic substitution.
Reaction Mechanism: Ullmann Condensation
The reaction is believed to proceed through a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) species.
Caption: A simplified mechanism of the Ullmann condensation.
Detailed Experimental Protocol: Step 1
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chloro-5-nitrobenzotrifluoride | 118-83-2 | 225.56 | 50 | 11.28 g |
| Phenol | 108-95-2 | 94.11 | 60 | 5.65 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 75 | 10.37 g |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 5 | 0.95 g |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 100 mL |
Procedure:
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Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzotrifluoride (11.28 g, 50 mmol), phenol (5.65 g, 60 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and copper(I) iodide (0.95 g, 5 mmol).
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Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
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Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
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Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-18 hours. A similar synthesis is described in a Chinese patent, highlighting the industrial applicability of this method.[2]
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into 500 mL of cold water and stir for 30 minutes.
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Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
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Combine the organic layers and wash with 1 M NaOH (2 x 100 mL) to remove unreacted phenol, followed by a brine wash (1 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenoxy-5-(trifluoromethyl)nitrobenzene as a solid.
Step 2: Catalytic Reduction of 2-Phenoxy-5-(trifluoromethyl)nitrobenzene
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this purpose.
Detailed Experimental Protocol: Step 2
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Phenoxy-5-(trifluoromethyl)nitrobenzene | 368-88-7 | 283.21 | 40 | 11.33 g |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | - | ~500 mg |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 200 mL |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | - | Balloon/Cylinder |
Procedure:
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Reaction Setup: In a 500 mL hydrogenation flask, dissolve 2-phenoxy-5-(trifluoromethyl)nitrobenzene (11.33 g, 40 mmol) in 200 mL of methanol.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (~500 mg) to the solution under a gentle stream of nitrogen.
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Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced with hydrogen.
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Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction is typically complete in 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.
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Work-up:
-
Carefully purge the reaction vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
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Combine the filtrates and concentrate under reduced pressure to yield the crude 2-phenoxy-5-(trifluoromethyl)aniline.
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Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation.
Safety and Handling
Working with nitroaromatic compounds and trifluoromethyl anilines requires strict adherence to safety protocols.
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Nitroaromatics: These compounds are often toxic and can be absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
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Trifluoromethyl Anilines: Many anilines are toxic and may cause skin irritation or allergic reactions.[5][6][7] Ensure proper ventilation and wear appropriate PPE.
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Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity. The palladium catalyst can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.
Characterization
The final product, 2-phenoxy-5-(trifluoromethyl)aniline, should be characterized to confirm its identity and purity.
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CAS Number: 349-56-4
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Molecular Formula: C₁₃H₁₀F₃NO
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Molecular Weight: 253.22 g/mol
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Appearance: Typically an off-white to pale yellow solid.
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Expected Spectroscopic Data:
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¹H NMR: Peaks corresponding to the aromatic protons of both phenyl rings.
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¹⁹F NMR: A singlet corresponding to the CF₃ group.
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¹³C NMR: Resonances for all 13 carbon atoms.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.
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Conclusion
The two-step synthesis of 2-phenoxy-5-(trifluoromethyl)aniline presented in this guide, employing an Ullmann condensation followed by catalytic reduction, is a reliable and efficient method for producing this valuable intermediate. By carefully controlling reaction conditions and adhering to safety protocols, researchers can consistently obtain high yields of the desired product, facilitating its use in further synthetic applications in drug discovery and materials science.
References
-
Oakwood Products. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. Retrieved from [Link]
- CN102399152B. (2012). Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene. Google Patents.
-
LookChem. (n.d.). 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene. Retrieved from [Link]
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Bakherad, M., et al. (2014). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Molecules. Retrieved from [Link]
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MDPI. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
European Patent Office. (1984). Process for catalytically reducing nitroaromatic compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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National Institutes of Health. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. fishersci.com [fishersci.com]
